molecular formula C20H25NO3 B12284488 5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

Cat. No.: B12284488
M. Wt: 327.4 g/mol
InChI Key: ILFWKNABQPMSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol is a complex organic compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol. This compound is characterized by its cyclopentanol core, substituted with amino, phenylmethoxy, and phenylmethoxymethyl groups. It is used as a reactant in the preparation of various pharmaceuticals, including Entecavir.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the phenylmethoxy groups results in the formation of alcohols.

Scientific Research Applications

5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals like Entecavir, which is used to treat hepatitis B.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, the compound acts by inhibiting viral replication through the inhibition of viral DNA polymerase. This prevents the virus from multiplying and spreading within the host.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: A stereoisomer with similar chemical properties.

    (2R,3R,5R)-5-[2-Amino-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: Another compound with a similar structure but different biological activity.

Uniqueness

5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentanol ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for the synthesis of antiviral drugs like Entecavir highlights its importance in medicinal chemistry.

Properties

IUPAC Name

5-amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c21-18-11-19(24-13-16-9-5-2-6-10-16)17(20(18)22)14-23-12-15-7-3-1-4-8-15/h1-10,17-20,22H,11-14,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFWKNABQPMSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.